molecular formula C13H21N5O2 B2773438 N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320884-23-7

N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2773438
CAS No.: 2320884-23-7
M. Wt: 279.344
InChI Key: LIJKZRJIAXQUKL-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, a bicyclic octane structure, and a methoxyethyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the methoxyethyl group. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the Methoxyethyl Group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by the methoxyethyl group.

    Formation of the Bicyclic Octane Structure: This can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
  • N-(2-Ethoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Uniqueness

N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to the presence of the methoxyethyl group, which imparts distinct chemical properties such as increased solubility and potential for specific biochemical interactions. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-20-7-5-14-13(19)18-10-2-3-11(18)9-12(8-10)17-6-4-15-16-17/h4,6,10-12H,2-3,5,7-9H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJKZRJIAXQUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1C2CCC1CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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